

# JTC801: An Inducer of Alkaliptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CDC801   |           |
| Cat. No.:            | B1662728 | Get Quote |

JTC801 is an opioid analysesic that has demonstrated significant anti-cancer activity in preclinical models. Its mechanism of action is independent of its analysesic effects and involves the induction of a novel form of regulated cell death known as alkaliptosis.[1]

#### **Core Mechanism of Action**

JTC801 exerts its anti-tumor effects by inducing a unique pH-dependent form of regulated cell death termed alkaliptosis.[1] This process is initiated by an increase in the intracellular pH of cancer cells. A key molecular event in this pathway is the JTC801-mediated reduction of Carbonic Anhydrase 9 (CA9) expression. CA9 is an enzyme that is frequently overexpressed in tumors and plays a crucial role in maintaining the acidic tumor microenvironment. By downregulating CA9, JTC801 disrupts pH homeostasis, leading to intracellular alkalinization and subsequent cell death.[1]

Interestingly, the induction of alkaliptosis by JTC801 is partially dependent on the activation of the transcription factor Nuclear Factor-kappa B (NF-kB), a pathway more commonly associated with promoting tumor survival.[1]

## **Signaling Pathway**





Click to download full resolution via product page

JTC801 signaling pathway in cancer cells.

### **Preclinical Efficacy**

JTC801 has shown promising cancer-killing effects across a range of cancer cell lines, including the NCI-60 panel, and in mouse models of pancreatic ductal adenocarcinoma (PDAC).[1]

## **Experimental Protocols**

Cell Viability Assay:

- Cell Lines: Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2) and the NCI-60 cell line panel.
- Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of JTC801 for a specified duration (e.g., 24, 48, 72 hours).
- Detection: Cell viability is assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
- Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated control cells to determine the percentage of viable cells. IC50 values are calculated using non-linear regression analysis.

#### Intracellular pH Measurement:

 Probe: A pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester), is used.



- Procedure: Cancer cells are loaded with the BCECF-AM probe. After treatment with JTC801 or a vehicle control, the fluorescence intensity is measured at two different excitation wavelengths (e.g., 490 nm and 440 nm) while emission is collected at a single wavelength (e.g., 535 nm).
- Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated and compared to a standard calibration curve to determine the intracellular pH.

#### Western Blotting for CA9 Expression:

- Sample Preparation: Cancer cells are treated with JTC801 for a specified time, after which
  the cells are lysed to extract total protein. Protein concentration is determined using a BCA
  assay.
- Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CA9. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
  detection reagent and imaged. The band intensity is quantified using densitometry software
  and normalized to a loading control like β-actin.

## CD-801: An HNF4α srRNA Therapeutic for Hepatocellular Carcinoma

CD-801 is an investigational drug designed to specifically target liver cancer cells. It is classified as a small-activating RNA (saRNA) that facilitates the expression of Hepatocyte Nuclear Factor 4 alpha (HNF4 $\alpha$ ), a transcription factor that is often suppressed in hepatocellular carcinoma (HCC).[2]

#### **Core Mechanism of Action**

The primary mechanism of action of CD-801 is to restore the expression of HNF4 $\alpha$  in liver cancer cells. HNF4 $\alpha$  is a key regulator of hepatocyte differentiation and function, and its loss is



associated with liver cancer progression. By upregulating HNF4 $\alpha$ , CD-801 aims to induce a more differentiated, less malignant phenotype in HCC cells, thereby inhibiting tumor growth.

## **Clinical Development**

CD-801 is currently being evaluated in a clinical trial for patients with advanced HCC. The study is designed to assess the safety, tolerability, and efficacy of intravenously administered CD-801.[2] The trial includes a dose-escalation phase to determine the recommended dose for the expansion phase.[2] The primary efficacy endpoint in the expansion phase is the objective response rate (ORR) as measured by the modified Response Evaluation Criteria in Solid Tumours (mRECIST).[2]

### **Experimental Workflow**





Click to download full resolution via product page

CD-801 clinical trial workflow.

## **Quantitative Data from Clinical Trial (as per protocol)**



| Parameter                                       | Value/Design                             |  |
|-------------------------------------------------|------------------------------------------|--|
| Drug                                            | CD-801 (HNF4α srRNA)                     |  |
| Indication                                      | Advanced Hepatocellular Carcinoma (HCC)  |  |
| Phase                                           | Dose Escalation and Expansion            |  |
| Dose Levels (Escalation)                        | 25 μg, 50 μg, 100 μg                     |  |
| Dose Limiting Toxicity (DLT) Observation Period | 14 days                                  |  |
| Primary Outcome (Expansion)                     | Objective Response Rate (ORR) by mRECIST |  |
| Treatment Frequency (Expansion)                 | Every 28 ± 7 days                        |  |

Table based on information from the clinical trial protocol for CD-801.[2]

#### Consideration of Other "CDC-801" Search Results

A search for "CDC-801" also returns a DrugBank entry associated with a clinical trial (NCT00006097) for chronic lymphocytic leukemia.[3] However, detailed information regarding the mechanism of action for this specific compound is not readily available in the public domain. Other search results with similar designations, such as RG7287, 19(T2)28z-1XX CAR T cells, and VTX-0811, have distinct and well-defined mechanisms of action that are different from JTC801 and CD-801.[4][5][6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 3. go.drugbank.com [go.drugbank.com]



- 4. Antibody mediated CDCP1 degradation as mode of action for cancer targeted therapy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Results From First-in-Human Phase I Study of a Novel CD19-1XX Chimeric Antigen Receptor With Calibrated Signaling in Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Efficacy of VTX-0811: A Humanized First-in-Class PSGL-1 mAb Targeting TAMs to Suppress Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JTC801: An Inducer of Alkaliptosis in Cancer Cells].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662728#cdc801-mechanism-of-action-in-cancercells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com